4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with a molecular formula of C10H9N3OS. It is also known as 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiol. This compound has been studied for its potential use in scientific research applications due to its unique properties.
Scientific Research Applications
Chemical Synthesis and Characterization
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest in chemical synthesis. For example, Wurfer and Badea (2021) synthesized novel compounds including 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which were characterized using various spectroscopic methods. These compounds have not been reported in literature before and represent new additions to the field of organic synthesis (Wurfer & Badea, 2021).
Pharmacological Potential
The pharmacological potential of these compounds is notable. Arfan et al. (2018) demonstrated that S-alkylated derivatives of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant cholinesterase inhibitory potential. This finding indicates potential applications in treating diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Arfan et al., 2018).
Corrosion Inhibition
These triazole derivatives have shown effectiveness in corrosion inhibition. Yadav et al. (2013) studied benzimidazole derivatives, including a 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative, for mild steel corrosion inhibition in HCl solution. Their research demonstrates the utility of these compounds in industrial applications, particularly inprotecting metals from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Antiproliferative Activity
In the field of cancer research, these compounds have shown promise as well. Narayana et al. (2010) synthesized derivatives of 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and evaluated them for antiproliferative activity. Their findings suggest potential applications in developing new anticancer agents (Narayana, Raj, & Sarojini, 2010).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatoryproperties of these compounds have also been investigated. Labanauskas et al. (2004) reported the synthesis of S-alkylated derivatives showing significant anti-inflammatory activity. This finding suggests potential for these compounds in the development of new anti-inflammatory drugs (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
For instance, compounds that target tubulin can disrupt its polymerization, affecting cell division .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell division and growth . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are desirable effects in the treatment of cancer .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it was rapidly absorbed and widely distributed in the body after oral administration .
Result of Action
If it acts similarly to related compounds, it may lead to disruption of cell division and induction of apoptosis . These effects could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-3-7(5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCDYSNOKGTAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407535 | |
Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832776 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
36017-21-7 | |
Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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